4-(3,4-dimethylphenoxy)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethylphenoxy)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by cyclization through an oxidation-reduction mechanism using chloranil . Another method involves the reflux of o-phenylenediamine with oxalic acid in hydrochloric acid to form 1,4-dihydroquinoxaline-2,3-dione, which is then heated with thionyl chloride in dichloroethane to afford 2,3-dichloroquinoxaline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dimethylphenoxy)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be carried out to modify the triazoloquinoxaline scaffold.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chloranil, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents like dichloroethane .
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(3,4-dimethylphenoxy)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with specific molecular targets and pathways. One of the primary targets is the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in cancer angiogenesis . By inhibiting VEGFR-2, the compound effectively suppresses tumor growth and proliferation. Additionally, it can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-a]quinoxaline: This compound shares a similar core structure but lacks the 3,4-dimethylphenoxy and 1-methyl substituents.
1,2,4-triazolo[4,3-a]quinoxaline-1-thiol: This derivative has a thiol group, which can enhance its binding affinity to certain molecular targets.
1,2,4-triazolo[4,3-c]quinazoline: A bioisosteric modification of the triazoloquinoxaline ring system, showing comparable cytotoxic activity.
Uniqueness
4-(3,4-dimethylphenoxy)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline is unique due to its specific substituents, which enhance its biological activity and selectivity towards certain molecular targets. Its ability to inhibit VEGFR-2 and intercalate into DNA distinguishes it from other similar compounds .
Properties
IUPAC Name |
4-(3,4-dimethylphenoxy)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-11-8-9-14(10-12(11)2)23-18-17-21-20-13(3)22(17)16-7-5-4-6-15(16)19-18/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXYRQWVSVUEOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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